N-Oxodecyl meglumine

Catalog No.
S572507
CAS No.
85261-20-7
M.F
C17H35NO6
M. Wt
349.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Oxodecyl meglumine

CAS Number

85261-20-7

Product Name

N-Oxodecyl meglumine

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide

Molecular Formula

C17H35NO6

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1

InChI Key

UMWKZHPREXJQGR-XOSAIJSUSA-N

SMILES

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Synonyms

decanoyl-N-methylglucamide, MEGA-10

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Biochemical Reagent

N-Oxodecyl meglumine, also known as MEGA-10, is primarily used as a biochemical reagent in scientific research. It falls under the category of biological materials or organic compounds commonly used in life science research [].

Specific Applications

While the specific applications of N-Oxodecyl meglumine are not extensively documented, its properties suggest potential uses in various research areas. Here are a few possibilities:

  • Membrane studies: N-Oxodecyl meglumine possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions. This characteristic allows it to interact with and potentially permeabilize cell membranes, facilitating the study of cellular processes and the delivery of other research materials into cells [].
  • Enzyme and protein studies: N-Oxodecyl meglumine might be useful in isolating or purifying enzymes and proteins due to its potential ability to interact with and separate them from other cellular components [].
  • Drug delivery research: The amphiphilic nature of N-Oxodecyl meglumine might also hold promise in drug delivery research. Its ability to interact with cell membranes could potentially be harnessed to develop novel drug delivery systems that enhance the delivery of therapeutic agents into cells [].

N-Oxodecyl meglumine is a chemical compound with the molecular formula C17H35NO6C_{17}H_{35}NO_6 and is classified as a derivative of meglumine, which is a sugar alcohol. This compound features a long-chain alkyl group (decyl) attached to the nitrogen atom of the meglumine structure, enhancing its lipophilicity and potentially its biological activity. Meglumine itself is derived from glucose and contains an amino group, making it useful in various pharmaceutical applications, particularly as an excipient in drug formulations and contrast media for imaging techniques .

The mechanism of action of N-Oxodecyl meglumine is not yet fully understood. As a biochemical reagent, it might interact with biological systems in specific ways, but detailed research is needed to clarify this aspect [].

Involving methylation and amination.
  • Decanoylation: Introduce a decanoyl group to the nitrogen atom of meglumine through acylation reactions. This step often utilizes decanoic acid or its derivatives in the presence of activating agents like carbodiimides.
  • Purification: The final product can be purified using techniques such as recrystallization or chromatography to obtain N-Oxodecyl meglumine in high purity.
  • These methods allow for controlled synthesis tailored to desired yield and purity levels.

    N-Oxodecyl meglumine exhibits biological activity that may be attributed to its structural characteristics. As a derivative of meglumine, it retains some of the biological properties associated with sugar alcohols, such as:

    • Antimicrobial Activity: Compounds similar to N-Oxodecyl meglumine have shown potential antimicrobial properties, making them candidates for use in pharmaceuticals aimed at treating infections.
    • Drug Delivery: The lipophilic nature of N-Oxodecyl meglumine may enhance the solubility and absorption of hydrophobic drugs, improving their bioavailability.
    • Cell Membrane Interaction: Its structure suggests potential interactions with cell membranes, which could influence cellular uptake mechanisms.

    Further studies are required to elucidate the specific mechanisms by which N-Oxodecyl meglumine exerts its biological effects.

    N-Oxodecyl meglumine finds applications primarily in pharmaceuticals and biotechnology:

    • Pharmaceutical Excipients: Used as an excipient in drug formulations to enhance solubility and stability.
    • Contrast Agents: Employed in imaging techniques such as magnetic resonance imaging (MRI) due to its ability to improve contrast.
    • Antimicrobial Agents: Potential use in formulations aimed at combating microbial infections.

    The versatility of N-Oxodecyl meglumine makes it valuable across various scientific fields.

    Interaction studies involving N-Oxodecyl meglumine focus on its compatibility with other compounds:

    • Drug Interactions: Investigating how N-Oxodecyl meglumine interacts with various pharmaceutical agents to assess compatibility and potential synergistic effects.
    • Biological Interactions: Understanding how this compound interacts with cell membranes and proteins can provide insights into its mechanism of action and efficacy as a drug delivery system.

    These studies are crucial for optimizing formulations that include N-Oxodecyl meglumine.

    N-Oxodecyl meglumine shares structural similarities with several compounds, which can be compared based on their chemical properties and applications:

    Compound NameMolecular FormulaKey Characteristics
    MeglumineC7H17NO5C_7H_{17}NO_5Sugar alcohol used as an excipient
    Decanoic AcidC10H20O2C_{10}H_{20}O_2Fatty acid with applications in surfactants
    Iodinated MeglumineVariesContrast agent used in medical imaging
    N-Methyl-D-glucamineC7H17NO5C_7H_{17}NO_5Related sugar alcohol derivative

    N-Oxodecyl meglumine's unique long-chain alkyl modification distinguishes it from these similar compounds, potentially enhancing its lipophilicity and biological activity compared to standard meglumine or other sugar alcohols.

    Structural Elucidation and Molecular Composition

    N-Oxodecyl meglumine, systematically known as N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]decanamide, represents a distinctive alkylglycoside derivative characterized by its unique molecular architecture [2] [5]. The compound possesses the molecular formula C₁₇H₃₅NO₆ with a molecular weight of 349.5 grams per mole, establishing it as a medium-sized amphiphilic molecule within the glucamine-based surfactant family [2] [4] [5].

    The structural framework of N-Oxodecyl meglumine comprises two principal components: a hydrophilic N-methylglucamine head group derived from glucose and a hydrophobic decanoyl tail consisting of a ten-carbon aliphatic chain [2] [11]. The molecule exhibits a distinctive amide linkage connecting these moieties, differentiating it from conventional alkyl glucosides that employ glycosidic bonds [10] [14]. This amide connectivity imparts enhanced chemical stability and unique physicochemical properties compared to its glycosidic counterparts [13] [18].

    The International Chemical Identifier (InChI) for N-Oxodecyl meglumine is InChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1, providing a comprehensive description of its molecular connectivity [2] [8]. The corresponding Simplified Molecular Input Line Entry System (SMILES) notation is CCCCCCCCCC(=O)N(C)CC@@HO, which explicitly defines the stereochemical arrangement of all chiral centers [2] [5] [8].

    Table 1: Molecular Structure and Physical Properties of N-Oxodecyl meglumine

    PropertyValue
    Molecular FormulaC₁₇H₃₅NO₆
    Molecular Weight (g/mol)349.5
    CAS Registry Number85261-20-7
    InChI KeyUMWKZHPREXJQGR-XOSAIJSUSA-N
    SMILESCCCCCCCCCC(=O)N(C)CC@@HO
    MDL NumberMFCD00036801
    UNII9Q27ZA5M8G
    Melting Point (°C)91-93
    Boiling Point (°C)595.8 (predicted)
    Density (g/cm³)1.155 (predicted)
    Water Solubility (mg/mL)10 at 20°C
    pKa (predicted)13.44 (predicted)
    LogP (predicted)0.02140

    Stereochemical Configuration and Spatial Arrangement

    The stereochemical configuration of N-Oxodecyl meglumine exhibits significant complexity due to the presence of four defined stereocenters within the glucamine moiety [2] [8]. The absolute configuration follows the (2S,3R,4R,5R) designation, indicating the specific spatial arrangement of substituents around each chiral carbon center [2] [5]. This stereochemical arrangement directly derives from the D-glucose precursor, maintaining the natural configuration of the parent sugar molecule [1] [3].

    The spatial arrangement of N-Oxodecyl meglumine demonstrates a characteristic bent conformation due to the flexible nature of the alkyl chain and the rigid glucamine head group [25]. The amide bond exhibits planar geometry with restricted rotation, influencing the overall molecular conformation and affecting intermolecular interactions [18] [22]. The hydroxyl groups on the glucamine portion adopt specific orientations that facilitate extensive hydrogen bonding networks, contributing to the compound's solubility characteristics and aggregation behavior [11] [13].

    Crystal structure analysis of related meglumine compounds reveals the formation of complex hydrogen bonding patterns involving both intermolecular and intramolecular interactions [23]. The hydroxyl groups serve as both hydrogen bond donors and acceptors, creating three-dimensional networks that influence the physical properties and stability of the compound [23] [26]. The stereochemical configuration also affects the compound's interaction with biological membranes and its effectiveness as a surfactant [14] [15].

    Table 2: Stereochemical Configuration at Carbon Centers

    PositionAbsolute ConfigurationDescription
    C-1SPrimary carbon bearing methylamino group
    C-2RSecondary carbon with hydroxyl group
    C-3RSecondary carbon with hydroxyl group
    C-4RSecondary carbon with hydroxyl group
    C-5Open chainPrimary carbon with hydroxyl group

    Functional Group Analysis and Electronic Distribution

    N-Oxodecyl meglumine contains multiple functional groups that contribute to its distinctive chemical behavior and electronic distribution [2] [20] [22]. The primary functional groups include a tertiary amide linkage, multiple hydroxyl groups, a methylamino substitution, and an extended alkyl chain [2] [18]. Each functional group contributes specific electronic characteristics that influence the overall molecular properties and reactivity [20] [22].

    The tertiary amide group serves as the central linking functionality, exhibiting both electron-donating and electron-withdrawing characteristics [18] [22]. The carbonyl oxygen acts as a hydrogen bond acceptor, while the nitrogen atom, being tertiary, lacks hydrogen bond donating capability but maintains basic character [20] [22]. The electron distribution around the amide group shows significant delocalization between the nitrogen lone pair and the carbonyl π-system, resulting in partial double bond character and restricted rotation [22].

    The hydroxyl groups present at positions 2, 3, 4, and 5 of the glucamine moiety exhibit typical alcohol functionality with both hydrogen bond donating and accepting capabilities [15] [20]. These groups significantly influence the hydrophilic character of the molecule and contribute to its water solubility [11] [15]. The electronic distribution around each hydroxyl group shows characteristic oxygen lone pair density, making these sites reactive toward hydrogen bonding and coordination with metal ions [15] [25].

    The methylamino group attached to the nitrogen exhibits basic character with a predicted pKa value of approximately 13.44, indicating weak basicity under physiological conditions [18] [25]. The alkyl chain contributes hydrophobic character through van der Waals interactions, with the electron distribution being relatively uniform along the carbon backbone [11] [14].

    Table 3: Functional Group Analysis and Electronic Distribution

    Functional GroupLocationChemical Nature
    Tertiary amideCentral linking groupPolar, hydrogen bond acceptor
    Primary hydroxyl groupsTerminal positions (C-1, C-6)Polar, hydrogen bond donor/acceptor
    Secondary hydroxyl groupsC-2, C-3, C-4, C-5Polar, hydrogen bond donor/acceptor
    Methylamino groupN-methyl substitutionBasic, hydrogen bond acceptor
    Alkyl chainDecanoyl chain (C10)Hydrophobic, van der Waals interactions
    Carbonyl groupAmide carbonylPolar, hydrogen bond acceptor

    Comparison with Structural Analogs in the Alkylglycoside Family

    N-Oxodecyl meglumine belongs to a broader family of alkylglycoside derivatives that share common structural features while exhibiting distinct physicochemical properties [6] [9] [10]. The primary structural analogs include other N-acyl-N-methylglucamine derivatives with varying alkyl chain lengths, such as N-Octanoyl-N-methylglucamine (MEGA-8) and N-Lauroyl-N-methylglucamine (MEGA-12) [6] [18].

    The critical micelle concentration (CMC) values demonstrate the influence of alkyl chain length on surfactant properties [6] [14]. N-Oxodecyl meglumine exhibits a CMC of 7 millimolar, positioning it between the shorter-chain N-Octanoyl-N-methylglucamine (CMC = 79 millimolar) and the longer-chain N-Lauroyl-N-methylglucamine (CMC = 0.17 millimolar) [6] [24]. This relationship follows the general trend where increasing alkyl chain length results in decreased CMC values due to enhanced hydrophobic interactions [14] [19].

    Structural comparison with conventional alkyl glucosides reveals significant differences in linkage chemistry and stability [9] [10]. While traditional alkyl glucosides employ glycosidic bonds that are susceptible to hydrolysis, the amide linkage in N-Oxodecyl meglumine provides enhanced chemical stability under various pH conditions [10] [14]. The head group differences also influence aggregation behavior, with the methylglucamine derivatives showing distinct micelle structures compared to their glucoside counterparts [11] [13].

    The presence of the methylamino group in N-Oxodecyl meglumine and related compounds introduces additional hydrogen bonding capacity and influences the overall hydrophilic-lipophilic balance [13] [15]. This structural feature contributes to improved solubility characteristics and enhanced biocompatibility compared to conventional nonionic surfactants [11] [15].

    Table 4: Comparison with Structural Analogs in the Alkylglycoside Family

    Compound NameMolecular FormulaMolecular WeightAlkyl Chain LengthHead Group TypeLinkage TypeCMC (mM)
    N-Oxodecyl meglumine (MEGA-10)C₁₇H₃₅NO₆349.5C10 (Decanoyl)N-methylglucamineAmide bond7
    N-Octanoyl-N-methylglucamine (MEGA-8)C₁₅H₃₁NO₆321.4C8 (Octanoyl)N-methylglucamineAmide bond79
    N-Lauroyl-N-methylglucamine (MEGA-12)C₁₉H₃₉NO₆377.5C12 (Lauroyl)N-methylglucamineAmide bond0.17
    N-Hexanoyl-N-methylglucamine (MEGA-6)C₁₃H₂₇NO₆293.4C6 (Hexanoyl)N-methylglucamineAmide bond>200
    Decyl glucosideC₁₆H₃₂O₆320.4C10 (Decyl)GlucoseGlycosidic bond2.2
    Octyl glucosideC₁₄H₂₈O₆292.4C8 (Octyl)GlucoseGlycosidic bond25
    Dodecyl glucosideC₁₈H₃₆O₆348.5C12 (Dodecyl)GlucoseGlycosidic bond0.15

    XLogP3

    0.6

    UNII

    9Q27ZA5M8G

    Other CAS

    85261-20-7

    Wikipedia

    Decanoyl N-methylglucamide

    Dates

    Modify: 2023-08-15

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